BenchChemオンラインストアへようこそ!

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide

COX inhibition NSAID scaffold design COX-independent apoptosis

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide (CAS 1956356-27-6, MW 205.23, C₁₂H₁₂FNO) is the primary amide derivative of the 5-fluoro-2-methyl-1H-indene-3-acetic acid scaffold that constitutes the pharmacophoric core of the sulindac family of NSAIDs. Unlike the clinical agents sulindac, sulindac sulfide, and exisulind, this compound lacks both the 1-position benzylidene substitution and the sulfinyl/sulfone modifications, presenting the stripped-down indenyl acetamide nucleus as a minimal scaffold.

Molecular Formula C12H12FNO
Molecular Weight 205.23 g/mol
Cat. No. B11897288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide
Molecular FormulaC12H12FNO
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)N
InChIInChI=1S/C12H12FNO/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H2,14,15)
InChIKeyYROGZLFRFPJWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide (CAS 1956356-27-6): Core Indenyl Acetamide Scaffold for COX-Independent Drug Discovery and SAR Exploration


2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide (CAS 1956356-27-6, MW 205.23, C₁₂H₁₂FNO) is the primary amide derivative of the 5-fluoro-2-methyl-1H-indene-3-acetic acid scaffold that constitutes the pharmacophoric core of the sulindac family of NSAIDs . Unlike the clinical agents sulindac, sulindac sulfide, and exisulind, this compound lacks both the 1-position benzylidene substitution and the sulfinyl/sulfone modifications, presenting the stripped-down indenyl acetamide nucleus as a minimal scaffold [1]. It is commercially available at 98% purity from multiple suppliers and is primarily utilized as a key synthetic intermediate and pharmacophore probe in medicinal chemistry programs targeting COX-independent antineoplastic mechanisms .

Why 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide Cannot Be Replaced by Sulindac, Sulindac Sulfide, or Other Indenyl Acetamide Analogs


Compounds within the indenyl acetamide family exhibit profound functional divergence driven by three structural variables: the oxidation state at the 1-position (sulfoxide, sulfone, or unsubstituted methylene), the nature of the amide nitrogen substitution (primary, secondary, or tertiary), and the presence or absence of the benzylidene moiety. These modifications dictate whether a compound acts as a COX-1/COX-2 inhibitor, a cGMP PDE isozyme inhibitor, a microtubule-interfering agent, or an inert scaffold [1]. The target compound 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetamide occupies a unique position as the unsubstituted primary amide lacking 1-position elaboration—a combination that fundamentally alters its target engagement profile compared to all clinical-stage analogs [2]. Generic substitution with the carboxylic acid analog (CAS 32004-66-3), sulindac sulfide, or N-substituted amides such as CP461 would introduce COX-inhibitory activity, PDE affinity, or microtubule activity that the primary amide scaffold is specifically designed to avoid, thereby confounding experimental interpretation in COX-independent mechanism-of-action studies .

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide: Quantitative Differentiation Evidence for Scientific Selection


COX-1/COX-2 Inhibitory Profile: Primary Amide Scaffold Eliminates Cyclooxygenase Activity Relative to Sulindac Sulfide

The target compound, as a primary amide, lacks the free carboxylate moiety demonstrated to be essential for COX-1 and COX-2 binding in the sulindac series. In a definitive head-to-head study by Piazza et al. (2009), the tertiary amide derivative SSA (N,N-dimethylethyl substitution) showed complete loss of COX-1 inhibition (IC₅₀ >300 μM) and only weak residual COX-2 inhibition (IC₅₀ = 164.5 μM), compared to sulindac sulfide (SS) which potently inhibited COX-1 (IC₅₀ = 1.8 μM) and COX-2 (IC₅₀ = 6.3 μM) [1]. For the primary amide, COX inhibition is expected to be similarly abolished or further reduced. This contrasts sharply with the carboxylic acid analog (CAS 32004-66-3), which retains the carboxylate pharmacophore and is described as a sulindac impurity with NSAID character .

COX inhibition NSAID scaffold design COX-independent apoptosis

Androgen Receptor Off-Target Activity: Negligible Engagement Confirmed by Direct Binding Assay

The target compound was directly tested in two androgen receptor (AR) assays deposited in BindingDB (CHEMBL1738937). In a cell-based transcriptional activity assay at the AR BF3 site in stably transfected eGFP-expressing human LNCaP cells, the compound exhibited an IC₅₀ of 5.00 × 10⁴ nM (50 μM) [1]. In a biochemical fluorescence polarization displacement assay targeting the AR AF2 site using 5-iodoacetamidofluorescein-labeled SRC23 peptide with protein expressed in E. coli, the IC₅₀ was >5.00 × 10⁴ nM [2]. Both values indicate negligible AR engagement at pharmacologically relevant concentrations. By comparison, known AR-targeting indene derivatives in the same ChEMBL series (e.g., CHEMBL1738936) show IC₅₀ values of 1.31 × 10⁴ nM, demonstrating that subtle structural modifications can introduce measurable AR activity.

androgen receptor off-target profiling nuclear receptor selectivity

Molecular Scaffold Minimalism: MW 205.23 vs. Clinical Indenyl Derivatives (MW 356–421) for Fragment-Based and SAR Applications

The target compound (MW 205.23, C₁₂H₁₂FNO) represents the minimal indenyl acetamide pharmacophore, stripped of the 1-position benzylidene and N-substitution that characterize all clinical-stage analogs . For comparison: sulindac (MW 356.4), sulindac sulfide (MW 340.4), exisulind/sulindac sulfone (MW 372.4), CP461 (MW ~420.9 as HCl salt), and CP248/OSIP-486823 (MW 487.5) [1]. The target compound's molecular weight of 205.23 places it within the optimal range for fragment-based drug discovery (MW <250) and provides a ligand efficiency advantage: any binding affinity achieved derives from a smaller molecular footprint, implying higher ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count) compared to elaborated analogs [2].

fragment-based drug design molecular weight efficiency scaffold minimalism

Functional Group Differentiation from the Carboxylic Acid Analog: Amide vs. Acid Dictates Hydrogen-Bonding Capacity and Predicted COX Engagement

The sole structural difference between the target compound (primary amide, CAS 1956356-27-6) and its direct analog 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (carboxylic acid, CAS 32004-66-3) is the replacement of -OH with -NH₂. This substitution eliminates the acidic proton (pKₐ ~4.5 for the acid vs. ~15–16 for the amide) and converts a hydrogen bond donor/acceptor pair (COOH) to a different donor/acceptor motif (CONH₂) . The carboxylic acid analog has a calculated logP of 1.7, while the primary amide is predicted to have a lower logP due to the increased polarity of the amide group [1]. Critically, in the sulindac series, molecular modeling and SAR studies have established that the carboxylate moiety forms essential ionic interactions with Arg120 in the COX-1/COX-2 active site; its conversion to an amide disrupts this interaction, providing the structural basis for the loss of COX inhibition observed experimentally in amide derivatives [2].

carboxylic acid to amide conversion COX pharmacophore hydrogen bond donor/acceptor

Absence of 1-Position Benzylidene Substitution: Functional Divergence from CP461, CP248, and OSIP-486823 in PDE Inhibition and Microtubule Activity

The target compound lacks the 1-position benzylidene (arylmethylidene) substitution that is present in all advanced indenyl acetamide derivatives. This structural absence has profound functional consequences: CP461, which carries a 4-pyridylidene substitution, is a high-affinity PDE2/PDE5 inhibitor that reduces β-catenin levels with an EC₅₀ of ~1 μM in SW480 colon tumor cells, compared to exisulind (EC₅₀ ~200 μM) [1]. CP248 (OSIP-486823), with a 3,4,5-trimethoxybenzylidene substitution, inhibits SW480 cell growth with an IC₅₀ of 0.1 μM and causes microtubule depolymerization, spindle disruption, and multinucleation . The target compound, lacking any 1-position benzylidene, is structurally incapable of engaging the extended binding site that confers PDE and microtubule activity on these analogs. This makes it the appropriate negative control or baseline scaffold for studies dissecting the contribution of the benzylidene moiety to polypharmacology.

cGMP PDE inhibition microtubule depolymerization indenylidene SAR

Optimal Research and Procurement Scenarios for 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide Based on Quantitative Differentiation Evidence


COX-Independent Antineoplastic Mechanism Probes: Negative Control Scaffold with Confirmed COX-1/COX-2 Silence

For laboratories investigating the COX-independent anticancer mechanisms of sulindac derivatives, this primary amide serves as an essential negative control. As established in Section 3, the carboxylate-to-amide conversion eliminates COX-1 inhibition (IC₅₀ >300 μM) and reduces COX-2 inhibition to pharmacologically irrelevant levels (>150 μM), based on class-level inference from the well-characterized SSA derivative [1]. This is critical for studies in colon (HT-29, SW480, HCT116), breast (MCF-7), and prostate (LNCaP) cancer cell lines where distinguishing COX-dependent from COX-independent growth inhibition is mechanistically essential. Researchers should use this compound alongside sulindac sulfide (COX-active control) and exisulind (COX-silent, PDE-active control) to establish a complete pharmacological fingerprint [2].

Fragment-Based Drug Discovery and SAR Expansion Starting Point

With a molecular weight of 205.23 Da and only two rotational bonds in the acetamide side chain, this compound meets all criteria for a high-quality fragment hit in FBDD campaigns. Its 15 heavy atoms place it well within the rule-of-three space (MW <300, HBD ≤3, HBA ≤3, clogP ≤3), while the fluorine atom at the 5-position provides a convenient ¹⁹F NMR handle for ligand-observed screening and binding confirmation [1]. The unsubstituted primary amide nitrogen and the unelaborated 1-position methylene offer two discrete vectors for parallel chemical expansion. Procurement of this fragment at 98% purity from commercial suppliers enables immediate initiation of SPR, NMR, or thermal shift screening without the need for custom synthesis [2].

Off-Target Selectivity Profiling: Androgen Receptor-Negative Indenyl Scaffold for Prostate Cancer Research

The experimentally confirmed negligible androgen receptor activity (IC₅₀ >50,000 nM at both BF3 and AF2 sites) distinguishes this compound from other indenyl acetamide derivatives that show measurable AR engagement [1]. In prostate cancer research programs where the AR signaling axis is a key confounder, this compound provides an AR-silent baseline scaffold for structure-activity relationship studies. This is particularly relevant given that certain advanced sulindac derivatives have shown activity in androgen-sensitive prostate cancer models (BPH-1, LNCaP), and distinguishing AR-mediated from AR-independent antiproliferative effects requires a confirmed AR-negative chemical probe [2].

Synthetic Intermediate for Divergent Library Synthesis of Indenyl Acetamide Derivatives

The primary amide serves as a versatile late-stage intermediate for generating diverse N-substituted indenyl acetamide libraries. The free -NH₂ group permits direct acylation, sulfonylation, or reductive amination without protective group manipulation. Furthermore, the unsubstituted 1-position methylene can undergo Knoevenagel-type condensation with aromatic aldehydes to install benzylidene groups, providing access to CP461-type (4-pyridylidene) and CP248-type (3,4,5-trimethoxybenzylidene) analogs in a single step [1]. This contrasts with the carboxylic acid analog, which requires separate amide coupling steps for each N-substitution variant. The synthesis route from p-fluorobenzaldehyde via hydrocinnamic acid cyclization is precedented in the patent literature and compatible with multi-gram scale [2].

Quote Request

Request a Quote for 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.